1-Bromo-2,5-difluoro-4-ethoxybenzene
Overview
Description
1-Bromo-2,5-difluoro-4-ethoxybenzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, featuring bromine, fluorine, and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-difluoro-4-ethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-difluoro-4-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, often in the presence of a catalyst like aluminum chloride.
Major Products:
Nucleophilic Substitution: Products include 2,5-difluoro-4-ethoxybenzene derivatives with various substituents replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-ethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2,5-difluoro-4-ethoxybenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the compound’s aromatic ring undergoes substitution, facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the intermediate carbocation .
Comparison with Similar Compounds
- 1-Bromo-2,4-difluoro-5-ethoxybenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
Comparison: 1-Bromo-2,5-difluoro-4-ethoxybenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-ethoxy-2,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSCUPXQUEKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278748 | |
Record name | Benzene, 1-bromo-4-ethoxy-2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-08-0 | |
Record name | Benzene, 1-bromo-4-ethoxy-2,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-ethoxy-2,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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